Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzofuran ring fused to a pyrimidine ring, with an ethyl ester group attached to the propanoate moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate is a derivative of benzofuran[3,2-d]pyrimidine . The primary target of this compound is Poly ADP ribose polymerase-1 (PARP-1) . PARP-1 plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its enzyme activity . This inhibition can lead to the disruption of DNA damage repair, gene transcription, and cell apoptosis processes
Biochemical Pathways
The inhibition of PARP-1 by the compound affects the DNA damage repair pathway . This can lead to the accumulation of DNA damage in the cells, which can trigger cell apoptosis
Result of Action
The result of the compound’s action is the inhibition of PARP-1 enzyme activity . This leads to the disruption of DNA damage repair and gene transcription processes, and the promotion of cell apoptosis . In the context of cancer cells, this could potentially lead to the death of the cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate typically involves multi-step reactions starting from readily available starting materials. One common method involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at elevated temperatures (40-50°C) to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Thioxopyrimidines: These compounds contain a sulfur atom in the pyrimidine ring and exhibit diverse biological activities, including antioxidant and anticancer properties.
Indole derivatives: These compounds have a different heterocyclic structure but may share similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-3-19-15(18)9(2)21-14-13-12(16-8-17-14)10-6-4-5-7-11(10)20-13/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXHLWOFFXJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=NC2=C1OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.